molecular formula C10H14ClNS B3371291 4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole CAS No. 66493-02-5

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole

Cat. No. B3371291
CAS RN: 66493-02-5
M. Wt: 215.74
InChI Key: VXYXEBAKSNNLPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying the compound’s stability, reactivity, and its behavior under different conditions .

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and molecular structure of thiazole derivatives have been a subject of interest in chemical research. For instance, studies have developed methods for synthesizing thiazole compounds with specific substituents, including chloromethyl groups, which are key for further chemical transformations and applications in material science, pharmaceuticals, and agrochemicals (Liu, Tian-bao, Peng, Yan-fen, Zou, Jian-ping, 2008). Such research provides foundational knowledge on manipulating thiazole's chemical structure for various applications.

Novel Derivatives and Their Applications

Research into new thiazole derivatives has highlighted their potential across several applications, including the development of chiral molecules and compounds with significant biological activity. For example, the creation of chiral 4H-1,4,2-diazaphospholes with thiazole components demonstrates innovative routes to synthesize molecules with potential utility in catalysis and as building blocks for more complex chemical entities (W. Betzl, C. Hettstedt, K. Karaghiosoff, 2013).

Biological Activity Evaluation

Thiazole derivatives have been evaluated for their biological activity, showing promise as anticancer agents among other therapeutic potentials. For instance, studies on thiazoline-tetralin derivatives have demonstrated their effectiveness against various cancer cell lines, indicating the role of thiazole compounds in developing new therapeutic agents (G. Turan-Zitouni, L. Yurttaş, Aouatef Tabbi, Gülşen Akalın Çiftçi, H. Temel, Z. Kaplancıklı, 2018).

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been explored, with some compounds showing strong antifungal and antibacterial activities. This line of research is crucial for the development of new antimicrobial agents in response to the increasing resistance to existing drugs (G. Turan-Zitouni, Z. Kaplancıklı, M. Yıldız, P. Chevallet, D. Kaya, 2005).

Advanced Material Applications

Thiazole derivatives have also found applications in material science, including the development of ligands for metal complex formation with potential uses in catalysis and materials chemistry (S. Saydam, E. Yılmaz, 2006). Such studies expand the utility of thiazole compounds beyond pharmaceutical applications into new technological areas.

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

properties

IUPAC Name

4-(chloromethyl)-2-cyclohexyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNS/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXEBAKSNNLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-cyclohexyl-1,3-thiazole

CAS RN

66493-02-5
Record name 4-(chloromethyl)-2-cyclohexyl-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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